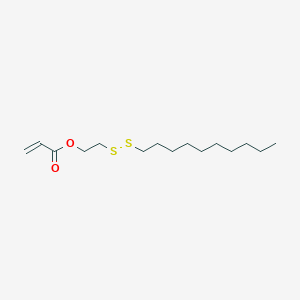

2-(Decyldisulfanyl)ethyl acrylate

Description

2-(Decyldisulfanyl)ethyl acrylate is an acrylate ester featuring a decyl chain linked via a disulfide (-S-S-) bond to the ethyl acrylate backbone. This structural motif confers unique redox-responsive properties, making it valuable in applications such as dynamic polymers, self-healing materials, and controlled drug delivery systems. The disulfide bond allows reversible cleavage under reducing conditions, enabling stimuli-responsive behavior .

Properties

IUPAC Name |

2-(decyldisulfanyl)ethyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2S2/c1-3-5-6-7-8-9-10-11-13-18-19-14-12-17-15(16)4-2/h4H,2-3,5-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTREABJMMDROK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCSSCCOC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Decyldisulfanyl)ethyl acrylate typically involves the reaction of ethyl acrylate with decyldisulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Decyldisulfanyl)ethyl acrylate undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to thiols.

Substitution: The acrylate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the acrylate group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Substituted acrylates with various functional groups.

Scientific Research Applications

2-(Decyldisulfanyl)ethyl acrylate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

Biology: Employed in the modification of biomolecules for studying protein-protein interactions.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.

Industry: Utilized in the production of adhesives, coatings, and sealants

Mechanism of Action

The mechanism of action of 2-(Decyldisulfanyl)ethyl acrylate involves its ability to undergo polymerization reactions. The acrylate group can participate in free radical polymerization, forming long polymer chains. The disulfide bond can undergo reversible cleavage and reformation, making it useful in dynamic covalent chemistry. This property allows for the creation of self-healing materials and responsive polymers .

Comparison with Similar Compounds

2-Ethylhexyl Acrylate

Structure : Ethylhexyl group attached to ethyl acrylate.

Key Properties :

- Molecular Weight : ~184 g/mol (Table 3.4, ).

- Boiling Point : 215–220°C.

- Solubility : Hydrophobic; soluble in organic solvents.

Applications : Widely used in adhesives, coatings, and elastomers due to its flexibility and UV resistance .

Comparison : Unlike 2-(Decyldisulfanyl)ethyl acrylate, 2-ethylhexyl acrylate lacks a redox-active disulfide group, limiting its utility in stimuli-responsive applications. However, it offers superior industrial scalability and cost-effectiveness .

Decyl Acrylate (n-Decyl Acrylate)

Structure : Linear decyl chain attached to acrylate.

Key Properties :

- CAS Number : 2156-96-9 ().

- Physical State : Liquid at room temperature.

- Applications : Used in lubricants, plasticizers, and hydrophobic coatings.

Comparison : The absence of a disulfide bond in decyl acrylate results in higher chemical stability but eliminates redox responsiveness. Its longer alkyl chain enhances hydrophobicity compared to this compound .

Dicyclopentenyloxyethyl Acrylate

Structure : Bulky dicyclopentenyloxy group attached to ethyl acrylate.

Key Properties :

- Molecular Formula : C₁₅H₂₀O₃.

- Molar Mass : 248.3 g/mol ().

- Hazards: Causes respiratory irritation; requires stringent handling (). Applications: Specialty polymers and UV-curable resins. Comparison: The rigid bicyclic structure enhances thermal stability but reduces solubility in polar solvents. Unlike this compound, it cannot undergo reversible disulfide cleavage, limiting dynamic applications .

Fluorinated Acrylates (e.g., 2-(Perfluorobutyl)ethyl Acrylate)

Structure : Fluorinated alkyl chains attached to acrylate.

Key Properties :

- Representative Compound : 2-(Perfluorobutyl)ethyl acrylate (CAS 678-39-7, ).

- Market Trends : Growing demand in water-repellent coatings and electronic materials ().

Comparison : Fluorinated acrylates exhibit exceptional hydrophobicity and chemical resistance but lack the disulfide-mediated responsiveness of this compound. Their production costs are significantly higher due to fluorine incorporation .

Sulfur-Containing Acrylates (e.g., Thioxo-Oxadiazole Acrylates)

Structure : Acrylates with sulfur in heterocyclic rings (e.g., thioxo-oxadiazole).

Key Properties :

- Example : Ethyl 3,3-diphenyl-2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl) acrylate ().

- Applications: Pharmaceutical intermediates and bioactive molecules. This compound’s linear disulfide offers simpler synthetic modification .

Data Table: Comparative Analysis of Acrylate Esters

| Compound | Molecular Weight (g/mol) | Key Functional Group | Redox Activity | Applications |

|---|---|---|---|---|

| This compound | ~306 (estimated) | Disulfide (-S-S-) | Yes | Dynamic polymers, drug delivery |

| 2-Ethylhexyl acrylate | 184 | Ethylhexyl | No | Adhesives, coatings |

| Decyl acrylate | 240 | Linear decyl | No | Lubricants, plasticizers |

| Dicyclopentenyloxyethyl acrylate | 248.3 | Bicyclic ether | No | UV-curable resins |

| 2-(Perfluorobutyl)ethyl acrylate | ~300 (estimated) | Fluorinated alkyl | No | Water-repellent coatings |

| Thioxo-oxadiazole acrylate | ~350 (estimated) | Thioxo-heterocycle | No | Pharmaceuticals |

Research Findings and Trends

- Industrial Relevance: Fluorinated acrylates dominate niche markets due to their unique properties, but this compound’s disulfide bond positions it as a leader in smart material innovation .

- Safety Considerations : Acrylates with disulfides (e.g., this compound) may require specialized handling to prevent unintended redox reactions, contrasting with more stable analogs like decyl acrylate .

- Synthetic Challenges : Incorporating disulfide bonds increases synthetic complexity compared to linear alkyl or fluorinated acrylates, impacting scalability .

Biological Activity

2-(Decyldisulfanyl)ethyl acrylate is a compound that has garnered attention in the fields of organic chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H22O2S2

- Molecular Weight : 274.43 g/mol

- Appearance : Clear liquid

- Odor : Characteristic acrid smell

Synthesis

The synthesis of this compound involves the reaction of decyl disulfide with acrylic acid. The process typically requires specific conditions to ensure high yield and purity of the final product.

Biological Activity

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for further development in pharmaceutical applications.

- Cytotoxicity : Research has shown that this compound may induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.

Table 1: Summary of Biological Activities

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with Cellular Targets : The compound may interact with cellular membranes or specific receptors, altering cellular signaling pathways.

- Enzyme Modulation : It has been shown to inhibit enzymes associated with inflammatory processes, potentially reducing inflammation and associated pain.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

- Study on Antimicrobial Activity : A study tested the compound against various bacterial strains, demonstrating significant inhibition zones compared to control substances. This suggests its potential as a natural antimicrobial agent in medical applications.

- Cytotoxicity Assessment : In vitro assays involving human cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Table 2: Case Study Results

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial | Agar diffusion method | Significant inhibition against E. coli and S. aureus |

| Cytotoxicity | MTT assay | Reduced viability in breast and colon cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.